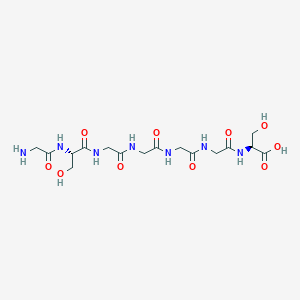
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to an indole core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the pyrazole ring with the indole core through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyrazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The pyrazole ring may enhance binding affinity or selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxamides: Known for their anti-inflammatory and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory, analgesic, and antipyretic activities.
Uniqueness
The unique combination of an indole core with a pyrazole ring in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
827317-10-2 |
|---|---|
Molekularformel |
C19H16N4O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-25-15-6-4-14(5-7-15)21-19(24)13-3-2-12-10-18(22-17(12)11-13)16-8-9-20-23-16/h2-11,22H,1H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
QQVXETJNXXFJAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)

![N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide](/img/structure/B14216477.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)

![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
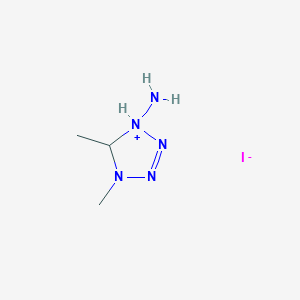
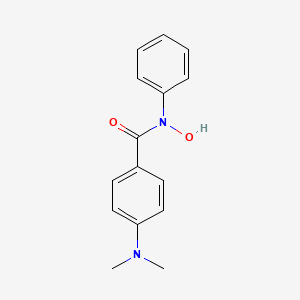
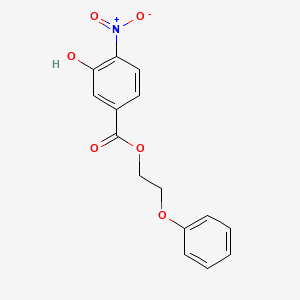
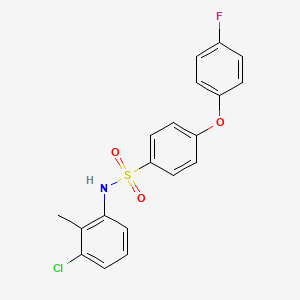
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
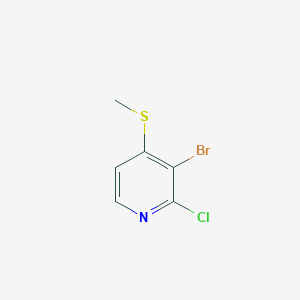
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
